3-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide is a complex organic compound that features both an indole and a triazolopyridine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide typically involves multi-step organic reactions. The indole moiety can be synthesized through Fischer indole synthesis, while the triazolopyridine moiety can be constructed via cyclization reactions involving appropriate precursors. The final coupling of these two moieties can be achieved through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The triazolopyridine moiety can be reduced under catalytic hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Reduced triazolopyridine derivatives.
Substitution: N-alkyl or N-acyl derivatives of the indole moiety.
Scientific Research Applications
3-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the triazolopyridine moiety can enhance binding affinity and specificity. This compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives: These compounds also feature an indole moiety and have been studied for their biological activities.
1,2,4-triazolo[4,3-a]pyridine derivatives: These compounds share the triazolopyridine moiety and have similar applications in medicinal chemistry.
Uniqueness
3-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide is unique due to the combination of the indole and triazolopyridine moieties, which can confer distinct biological activities and enhance its potential as a therapeutic agent.
Properties
Molecular Formula |
C20H21N5O |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide |
InChI |
InChI=1S/C20H21N5O/c26-20(11-10-15-14-22-17-7-2-1-6-16(15)17)21-12-5-9-19-24-23-18-8-3-4-13-25(18)19/h1-4,6-8,13-14,22H,5,9-12H2,(H,21,26) |
InChI Key |
LBLDXHXQJBKFGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.